molecular formula C19H17FN4O3 B4504708 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B4504708
M. Wt: 368.4 g/mol
InChI Key: ORKBBFNVBRXXHQ-UHFFFAOYSA-N
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Description

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H17FN4O3 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(6-methyl-2-pyridinyl)acetamide is 368.12846858 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiovascular and Neuroprotective Applications

One study outlined the synthesis and activity of pyridazinone derivatives, including compounds similar to the specified chemical, highlighting their potential applications in cardiovascular, neuroprotective, and dermatological areas. This research indicates a broad spectrum of pharmacological activities, suggesting the compound's utility in treating various conditions (Habernickel, 2002).

Anticancer Activity

Research on modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea demonstrated significant anticancer effects with reduced toxicity. This indicates the compound's potential as a basis for developing potent anticancer agents with lower side effects (Wang et al., 2015).

Antimicrobial and Antifungal Activities

A study on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from citrazinic acid, showed that many synthesized compounds have good antibacterial and antifungal activities. This suggests the compound's relevance in developing new antimicrobial agents (Hossan et al., 2012).

Anticonvulsant and Analgesic Properties

Another research focused on the synthesis of new 3(2H)‐pyridazinone derivatives with antinociceptive activity, showing that some derivatives exhibited higher potency than aspirin in analgesic tests. This underscores the compound's potential for developing new analgesic and anticonvulsant medications (Doğruer et al., 2000).

Insecticidal Activity

Research on pyridine derivatives against the cowpea aphid indicated that some synthesized compounds possess moderate to strong aphidicidal activities, highlighting the compound's potential in agricultural applications (Bakhite et al., 2014).

Properties

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-12-4-3-5-17(21-12)22-18(25)11-24-19(26)9-8-15(23-24)14-7-6-13(20)10-16(14)27-2/h3-10H,11H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKBBFNVBRXXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide
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2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide
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2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide
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2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide
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2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide
Reactant of Route 6
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.